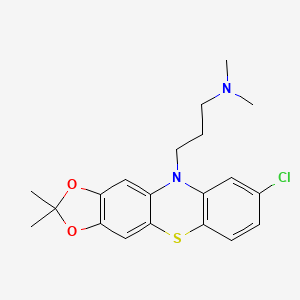
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is a chemical compound known for its unique structure and properties. It is composed of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamoyl chloride to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the trichloroethyl group, resulting in the formation of simpler compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler carbamates.
Scientific Research Applications
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (benzenesulfonyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- 2,2,2-Trichloroethyl benzenesulfonate
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2,2,2-Trichloroethyl (benzenesulfonyl)carbamate is unique due to its combination of a trichloroethyl group, a benzenesulfonyl group, and a carbamate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research.
Properties
CAS No. |
63924-60-7 |
|---|---|
Molecular Formula |
C9H8Cl3NO4S |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO4S/c10-9(11,12)6-17-8(14)13-18(15,16)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
KELPHJBXNQRAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


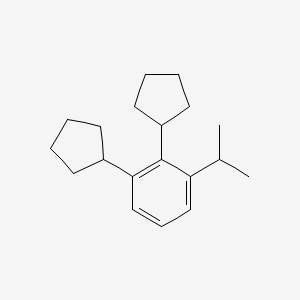

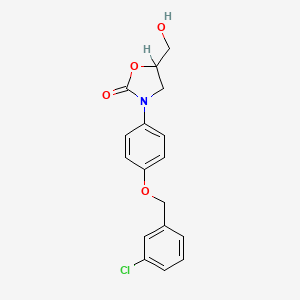
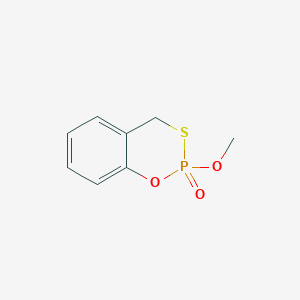

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)

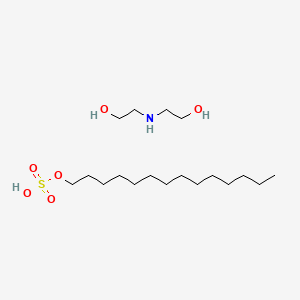
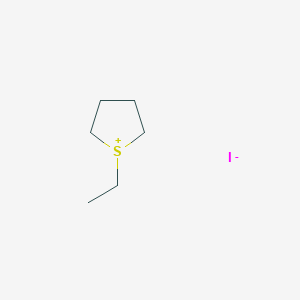

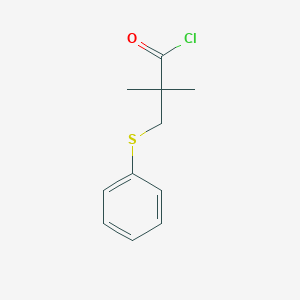
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
